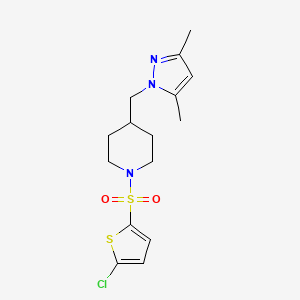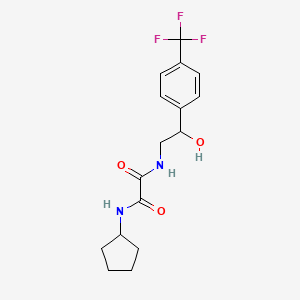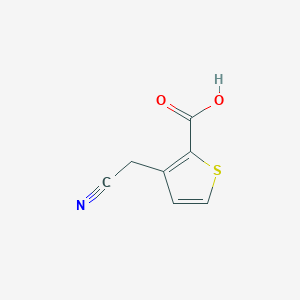
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step chemical reactions, starting from basic building blocks to achieve the final complex molecule. For instance, the synthesis of related compounds has been reported through facile synthesis methods, which often involve the coupling of different aromatic units with piperidine and subsequent functionalization (Srivastava et al., 2008). Similar strategies could be employed for the synthesis of the compound , highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired sulfonamide and pyrazole functionalities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperidine ring attached to various functional groups, including sulfonamide and pyrazole moieties. X-ray diffraction studies and spectroscopic techniques, such as NMR, are commonly used to confirm the structure of synthesized compounds. For example, related compounds have been characterized to confirm the chair conformation of the piperidine ring and the geometry around sulfur atoms, which is typically distorted tetrahedral (Naveen et al., 2015).
Scientific Research Applications
Drug Metabolism and Cytochrome P450 Inhibition
Research has focused on the use of chemical inhibitors to study the metabolism of drugs by Cytochrome P450 (CYP) enzymes. Selective inhibitors help in understanding the role of various CYP isoforms in drug metabolism and predicting drug-drug interactions. Compounds with piperidine derivatives and sulfonyl groups often serve as selective inhibitors for specific CYP isoforms, aiding in the phenotyping of drug metabolism pathways (Khojasteh et al., 2011).
Antifungal Activity
Studies have also explored the antifungal properties of various synthetic compounds against pathogens like Fusarium oxysporum. These compounds, including those with pyrazole derivatives, show significant antifungal activity, suggesting a potential for developing new antifungal agents. The structure-activity relationship (SAR) analysis of these compounds provides insights into their pharmacophore sites, which could inform the design of new molecules with improved antifungal efficacy (Kaddouri et al., 2022).
Synthetic Methodologies for Pharmaceutical Impurities
Research on the synthesis of omeprazole and related pharmaceutical impurities highlights the role of piperidine and sulfonyl-containing compounds in the development of proton pump inhibitors. These studies underscore the importance of novel synthetic routes and the identification of impurities in the drug development process, aiming to improve the quality and efficacy of pharmaceuticals (Saini et al., 2019).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHKZFPAZHIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)




![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)




![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)
